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For researchers in computational chemistry and drug development, ensuring the reproducibility
of molecular dynamics (MD) simulations is paramount for the validity and impact of their work.
This guide provides a comprehensive comparison of the reproducibility of simulations
performed with the Amber software suite across different computational platforms, with a focus
on the key differences between running simulations on Central Processing Units (CPUs) and
Graphics Processing Units (GPUSs).

Key Factors Influencing Reproducibility

The primary factor affecting the reproducibility of Amber simulations across different hardware
is the numerical precision used in the calculations. While modern CPUs typically perform
floating-point arithmetic in double precision (DP), GPUs often leverage single precision (SP) or
mixed precision (SPDP) to achieve significant performance gains. The Amber development
team has addressed this by implementing and validating various precision models within the
GPU-accelerated (pmemd.cuda) version of the software, aiming to provide results comparable
to the traditional CPU (pmemd or pmemd.MPI) implementation.[1][2][3]

Minor discrepancies can also arise from differences in hardware architecture, compiler
versions, and even the operating system, though these effects are generally considered to be
less significant than the choice of precision model.[4]

Performance Comparison Across Platforms
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The choice of computational platform significantly impacts simulation performance. GPUs have
become the standard for high-throughput MD simulations due to their massively parallel
architecture. The following table summarizes typical performance benchmarks for Amber
simulations on various platforms.

System Size Simulation Speed
Platform Notes

(Atoms) (nsiday)
CPU (Multi-core)

) Performance scales

Multi-core CPU .

23,558 (DHFR) ~20-50 with the number of
Cluster (MPI)

cores.

90,906 (Factor IX) ~5-15

Performance varies

significantly with GPU
GPU (NVIDIA) o

model and precision

model.

High-end consumer
NVIDIA RTX 4090 23,558 (DHFR) ~1700 GPU offering excellent

performance.[5]

1,067,095 (STMV) ~82 [5]
Data center GPU

NVIDIA A100 23,558 (DHFR) ~1200-1500 optimized for scientific
computing.

1,067,095 (STMV) ~60-70

NVIDIA RTX 6000 Professional

90,906 (Factor IX) ~300-400 )
Ada workstation GPU.[6]

Note: Performance figures are approximate and can vary based on the specific hardware,
simulation parameters, and system size. The data is compiled from various benchmark
sources.[4][5][6]
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Reproducibility of Simulation Results: A
Quantitative Look

While performance is a key consideration, the scientific validity of simulation results hinges on
their reproducibility. The following tables provide a qualitative and quantitative comparison of
simulation outputs across different platforms and precision models.

Energy Conservation and Trajectory Similarity

Comparison Key Metric Observation

Differences are typically within

CPU (DP) vs. GPU (DPDP) Total Energy ] o
machine precision.

_ Nearly identical trajectories are
RMSD of trajectory
expected.

Extremely small differences
CPU (DP) vs. GPU (SPDP) Total Energy
are observed.[3]

Trajectories are highly similar,
with minor deviations over long
] timescales. This is the
RMSD of trajectory o
recommended precision model
for a balance of speed and

accuracy.[1][2]

Noticeable energy drift can
CPU (DP) vs. GPU (SPSP) Total Energy i ]
occur over long simulations.

Significant deviations in
) trajectories can accumulate
RMSD of trajectory i .
over time due to rounding

errors.[1][2]

Impact of Operating System

There is limited published data directly comparing the reproducibility of Amber simulations
across different operating systems (e.g., Linux vs. Windows vs. macOS). However, the general
consensus in the molecular modeling community is that as long as the same version of Amber
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and its dependencies are used, the results should be highly reproducible. Minor differences, if
any, would likely stem from compiler variations rather than the operating system itself. Platform
variations are stated to have an insignificant effect on performance, and this is expected to
extend to the simulation results.[4]

Experimental Protocols for Assessing
Reproducibility
To quantitatively assess the reproducibility of Amber simulations on your specific hardware, the

following experimental protocol is recommended.

System Preparation

o Select a well-characterized benchmark system. A common choice is Dihydrofolate
Reductase (DHFR) in explicit solvent, with approximately 23,558 atoms.

e Use a standard force field, such as ff14SB for the protein and TIP3P for water.

o Prepare the system using the tleap module of AmberTools. This includes adding hydrogen
atoms, solvating the protein in a water box, and adding counter-ions to neutralize the
system.

o Generate the topology (.prmtop) and coordinate (.inpcrd) files.

Simulation Protocol

o Perform an initial energy minimization to remove any steric clashes.

e Gradually heat the system to the desired temperature (e.g., 300 K) over a short simulation
(e.g., 100 ps) with weak restraints on the protein backbone.

o Equilibrate the system at the target temperature and pressure (e.g., 1 atm) for a longer
period (e.g., 1 ns) to allow the system to relax.

e Run production simulations on each platform you wish to compare (e.g., CPU cluster, GPU
workstation).

o Use the same starting coordinates and velocities from the end of the equilibration phase.
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o Use the same simulation parameters (e.g., timestep, temperature and pressure coupling
algorithms, cutoff distances).

o For GPU simulations, run separate simulations for each precision model (SPDP and
DPDP).

Analysis of Results

o Compare the total, potential, and kinetic energies from the output files of each simulation.
Plot these values over time to check for conservation and drift.

o Calculate the Root Mean Square Deviation (RMSD) of the protein backbone atoms with
respect to the initial structure for each trajectory.

o Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify regions of
high flexibility.

o Perform a cross-RMSD analysis between trajectories generated on different platforms to
quantify their structural similarity.

The following diagram illustrates the experimental workflow for assessing simulation
reproducibility.
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Experimental Workflow for Reproducibility Assessment
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Workflow for assessing Amber simulation reproducibility.
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Logical Relationships in Reproducibility

The decision to use a particular platform and precision model involves a trade-off between
performance and strict numerical identity with traditional CPU-based simulations. The following

diagram illustrates these relationships.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1667016?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/10.1021/ct200909j
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3348677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226240/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6226240/
https://www.exxactcorp.com/blog/molecular-dynamics/amber-molecular-dynamics-nvidia-gpu-benchmarks
https://www.exxactcorp.com/blog/molecular-dynamics/amber-molecular-dynamics-nvidia-gpu-benchmarks
https://pmc.ncbi.nlm.nih.gov/articles/PMC12344759/
https://bizon-tech.com/blog/best-cpu-gpu-ram-for-molecular-dynamics
https://www.benchchem.com/product/b1667016#reproducibility-of-amberline-simulations-across-different-platforms
https://www.benchchem.com/product/b1667016#reproducibility-of-amberline-simulations-across-different-platforms
https://www.benchchem.com/product/b1667016#reproducibility-of-amberline-simulations-across-different-platforms
https://www.benchchem.com/product/b1667016#reproducibility-of-amberline-simulations-across-different-platforms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1667016?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

